Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate
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Overview
Description
Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of substituted-methyl carbamimidothioate hydrobromides reacting with 2-(ethoxymethylene)malononitrile in ethanol containing Hunig’s base . The reaction conditions often require refluxing in toluene or other suitable solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-methylpiperazine in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new pyrimidine derivatives with modified functional groups.
Scientific Research Applications
Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or modulating the activity of enzymes involved in critical cellular processes. For example, pyrimidine derivatives are known to interfere with DNA and RNA synthesis, making them valuable in anticancer research .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory properties and potential as an anticancer agent.
Pyrazolo[4,3-d]pyrimidin-7-ones: Investigated for their bioisosteric properties and potential therapeutic applications.
Uniqueness
Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C8H11N3O2
- Molecular Weight : 181.19 g/mol
The structure features a pyrimidine ring, which is known for its role in various biological processes, and an amino acid moiety that enhances its interaction with biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects.
- Receptor Binding : It can bind to various receptors, modulating signaling pathways that are vital for cellular communication and function.
- Hydrogen Bonding : The amino group in the compound facilitates hydrogen bonding with active sites on enzymes or receptors, enhancing its biological efficacy.
Antimicrobial Activity
Research indicates that this compound has demonstrated notable antimicrobial properties. Studies have shown:
- Inhibition of Bacterial Growth : The compound has been tested against several bacterial strains, showing significant inhibition zones. For instance, it exhibited a minimum inhibitory concentration (MIC) ranging from 6 to 12.5 µg/mL against Gram-negative bacteria .
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
E. coli | 10 | 6 |
S. aureus | 15 | 8 |
P. aeruginosa | 12 | 10 |
C. albicans | 20 | 12.5 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : In vitro studies on human leukemia cells revealed an IC50 value of approximately 0.13 ± 0.06 µM, indicating potent cytotoxicity compared to other compounds in the series .
Case Studies
- Study on Antitumor Activity :
- Antimicrobial Assessment :
Applications in Drug Development
Given its promising biological activities, this compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly those aimed at developing new pharmaceuticals targeting infectious diseases and cancer. Its ability to modify enzyme activities and interact with cellular pathways positions it as a candidate for further pharmacological investigations.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-pyrimidin-4-ylpropanoate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)4-6(9)7-2-3-10-5-11-7/h2-3,5-6H,4,9H2,1H3/t6-/m0/s1 |
InChI Key |
ZNWCOFGOSAEADS-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=NC=NC=C1)N |
Canonical SMILES |
COC(=O)CC(C1=NC=NC=C1)N |
Origin of Product |
United States |
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